molecular formula C7H13NO3 B12771724 L-Turicine CAS No. 174851-67-3

L-Turicine

Cat. No.: B12771724
CAS No.: 174851-67-3
M. Wt: 159.18 g/mol
InChI Key: MUNWAHDYFVYIKH-WDSKDSINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Turicine can be synthesized through the reaction of allohydroxy-D-proline with methyl iodide and silver oxide . The reaction typically involves the following steps:

    Starting Material: Allohydroxy-D-proline.

    Reagents: Methyl iodide and silver oxide.

    Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving additional purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Turicine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and acids are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

L-Turicine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which L-Turicine exerts its effects involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and influence metabolic pathways in plants and microorganisms . The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are significant.

Comparison with Similar Compounds

L-Turicine is unique compared to other similar compounds due to its specific stereochemistry and functional groups. Similar compounds include:

This compound stands out due to its unique combination of properties, making it a valuable compound for various applications.

Properties

CAS No.

174851-67-3

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S,4S)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

MUNWAHDYFVYIKH-WDSKDSINSA-N

Isomeric SMILES

C[N+]1(C[C@H](C[C@H]1C(=O)[O-])O)C

Canonical SMILES

C[N+]1(CC(CC1C(=O)[O-])O)C

Origin of Product

United States

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